N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide
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Overview
Description
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide typically involves the coupling of a piperidine derivative with a chlorophenyl compound. One common method is the reaction of 2-chlorophenylacetonitrile with piperidine under basic conditions, followed by the addition of 3-methylbutanoyl chloride to form the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl]-3-methoxybenzamide
- Ethyl 2-(4-chlorophenyl)-2-(piperidin-1-yl)acetate hydrochloride
Uniqueness
N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methylbutanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with a chlorophenyl group and a butanamide moiety makes it a versatile compound with diverse applications .
Properties
Molecular Formula |
C18H27ClN2O |
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Molecular Weight |
322.9 g/mol |
IUPAC Name |
N-[2-(2-chlorophenyl)-2-piperidin-1-ylethyl]-3-methylbutanamide |
InChI |
InChI=1S/C18H27ClN2O/c1-14(2)12-18(22)20-13-17(21-10-6-3-7-11-21)15-8-4-5-9-16(15)19/h4-5,8-9,14,17H,3,6-7,10-13H2,1-2H3,(H,20,22) |
InChI Key |
RUPNZVDVXHRWBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NCC(C1=CC=CC=C1Cl)N2CCCCC2 |
Origin of Product |
United States |
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